molecular formula C23H26N6O B13438375 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one

Cat. No.: B13438375
M. Wt: 402.5 g/mol
InChI Key: DTQSQYVSPRWGGI-UHFFFAOYSA-N
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Description

2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one is a complex organic compound with a molecular formula of C23H26N6O and a molecular weight of 402.492 g/mol . This compound is notable for its unique structure, which includes a tetrazole ring, a biphenyl group, and an imidazole ring. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one apart is its unique combination of the tetrazole, biphenyl, and imidazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one (CAS Number: 141745-36-0) is a compound structurally related to Irbesartan, an angiotensin II receptor antagonist. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Molecular Formula: C23H26N6O
Molecular Weight: 402.49 g/mol
Structure: The compound features a complex structure that includes a tetrazole ring and an imidazolone moiety, contributing to its biological activity.

Table 1: Chemical Data

PropertyValue
CAS Number141745-36-0
Molecular FormulaC23H26N6O
Molecular Weight402.49 g/mol
SMILESCCCCC1=NC(C)(C)C(=O)N1Cc2ccc(cc2)c3ccccc3c4nnn[nH]4
IUPAC Name2-butyl-5,5-dimethyl-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one

The compound acts as an angiotensin II type 1 (AII1)-receptor antagonist , similar to Irbesartan. By inhibiting this receptor, it can potentially reduce blood pressure and mitigate cardiovascular diseases. Moreover, the presence of the tetrazole moiety may enhance its binding affinity and selectivity for the AII1 receptor.

Study on Structural Analogues

A study focusing on various imidazolone derivatives found that modifications to the side chains significantly influenced biological activity. For instance, compounds with longer alkyl chains exhibited increased potency against specific microbial strains . This suggests that 2-butyl substitution may enhance its bioactivity compared to shorter chain analogs.

Pharmacokinetics and Efficacy

In vivo studies using related compounds have highlighted challenges in pharmacokinetics, including rapid clearance rates and poor oral bioavailability. For example, a study on similar compounds noted that modifications in structure led to varying half-lives and bioavailability profiles . This emphasizes the need for further optimization of 2-butyl-4,4-dimethyl... to improve its therapeutic potential.

Table 2: Comparative Biological Activity of Related Compounds

Compound NameIC50 (µM)Activity Type
Compound A0.16Antimicrobial
Compound B24.63Anti-inflammatory
2-Butyl...TBDAII1-receptor antagonist

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

2-butyl-5,5-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one

InChI

InChI=1S/C23H26N6O/c1-4-5-10-20-24-23(2,3)22(30)29(20)15-16-11-13-17(14-12-16)18-8-6-7-9-19(18)21-25-27-28-26-21/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,25,26,27,28)

InChI Key

DTQSQYVSPRWGGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)(C)C

Origin of Product

United States

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